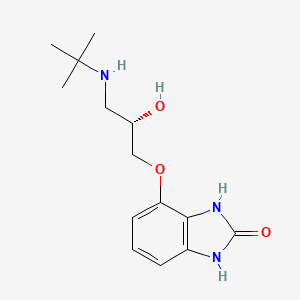
UNII-Z7YP8B158Q
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
1,1-Dichloro-1-fluoroethane is synthesized through the chlorination of 1,1-difluoroethane. The reaction involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions typically include a temperature range of 50-100°C and a pressure range of 1-5 atmospheres . Industrial production methods involve large-scale chlorination reactors where the reaction is carefully controlled to maximize yield and minimize by-products.
化学反応の分析
1,1-Dichloro-1-fluoroethane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form 1,1-dichloro-1-fluoroethanol using oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Reduction of 1,1-Dichloro-1-fluoroethane can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 1,1-difluoroethane.
科学的研究の応用
1,1-Dichloro-1-fluoroethane has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds.
Biology: In biological research, it is used as a reagent for the synthesis of fluorinated organic compounds, which are important in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is used in the pharmaceutical industry for the synthesis of fluorinated drugs, which often have improved metabolic stability and bioavailability.
作用機序
The mechanism of action of 1,1-Dichloro-1-fluoroethane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of fluorine and chlorine atoms, which can participate in various substitution and addition reactions. The molecular pathways involved include the formation of carbon-fluorine and carbon-chlorine bonds, which are important in the synthesis of fluorinated organic compounds .
類似化合物との比較
1,1-Dichloro-1-fluoroethane can be compared with other similar compounds such as:
1,1,1-Trichloroethane: Unlike 1,1-Dichloro-1-fluoroethane, this compound contains three chlorine atoms and is used primarily as a solvent and degreasing agent.
1,1-Difluoroethane: This compound contains two fluorine atoms and is used as a refrigerant and propellant in aerosol sprays.
1,1,1,2-Tetrafluoroethane: This compound contains four fluorine atoms and is used as a refrigerant in air conditioning systems.
1,1-Dichloro-1-fluoroethane is unique due to its specific combination of fluorine and chlorine atoms, which gives it distinct chemical properties and applications in various fields.
特性
CAS番号 |
95840-76-9 |
|---|---|
分子式 |
C14H21N3O3 |
分子量 |
279.33 g/mol |
IUPAC名 |
4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19)/t9-/m0/s1 |
InChIキー |
UMQUQWCJKFOUGV-VIFPVBQESA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O |
異性体SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1NC(=O)N2)O |
正規SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O |
同義語 |
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one hydrochloride, (+-)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (+-)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (R)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (S)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, 2-(11)C-labeled CGP 12177 CGP 12177A CGP-12177 CGP-12177A TBHPBO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















